Comprehensive Technical Guide on 4,5-Dibromo-2-propyl-1H-imidazole: Structural Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 4,5-Dibromo-2-propyl-1H-imidazole: Structural Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery and materials science, I often rely on highly functionalized heterocyclic scaffolds to build complex molecular architectures. 4,5-Dibromo-2-propyl-1H-imidazole (CAS: 1437312-20-3) is one such critical building block. By featuring a lipophilic propyl chain at the 2-position and two highly reactive bromine atoms at the 4 and 5 positions, this compound serves as a versatile linchpin for transition-metal-catalyzed cross-couplings and regioselective lithiation.
This whitepaper provides an in-depth analysis of its physicochemical profile, a self-validating synthetic protocol for its preparation, and a mechanistic breakdown of its downstream applications in synthesizing kinase inhibitors, neurokinin modulators, and fluorescent dyes.
Physicochemical Profiling & Structural Elucidation
Understanding the baseline properties of a building block is the first step in predicting its behavior in complex synthetic pathways. The amphoteric nature of the imidazole ring, combined with the electron-withdrawing effect of the heavy bromine atoms, dictates its solubility and reactivity.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 4,5-Dibromo-2-propyl-1H-imidazole |
| CAS Registry Number | 1[1] |
| Molecular Formula | C₆H₈Br₂N₂ |
| Molecular Weight | 267.95 g/mol |
| SMILES String | CCCC1=NC(Br)=C(Br)N1 |
| Structural Class | Halogenated Heterocycle / Imidazole |
| Reactivity Profile | Electrophile (Cross-Coupling), Nucleophile (N-alkylation) |
Mechanistic Synthesis: Electrophilic Aromatic Bromination
The Causality of the Reaction Design
The 1H-imidazole ring is an electron-rich aromatic system. The lone pair on the pyrrole-type nitrogen (N1) participates in the aromatic π -system, increasing the nucleophilicity primarily at the C4 and C5 carbons. Because the C2 position is sterically and electronically blocked by the propyl group, electrophilic aromatic substitution (EAS) is directed exclusively to the 4 and 5 positions.
We utilize N-Bromosuccinimide (NBS) rather than elemental bromine ( Br2 ). NBS provides a controlled, low steady-state concentration of electrophilic bromine ( Br+ ). This causality is critical: it prevents oxidative ring-cleavage of the sensitive imidazole core and avoids unwanted allylic polybromination on the propyl chain.
Self-Validating Protocol: Regioselective Di-Bromination
This protocol integrates real-time analytical feedback to ensure the prevention of under-brominated or oxidatively degraded byproducts.
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Initiation: Charge a flame-dried round-bottom flask with 2-propyl-1H-imidazole (1.0 eq) and anhydrous Acetonitrile (MeCN) to a 0.2 M concentration. Purge with N2 to prevent ambient moisture from quenching the electrophile.
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Thermal Regulation: Submerge the flask in an ice-water bath, allowing the internal temperature to equilibrate to 0 °C. Causality: The initial electrophilic attack is highly exothermic. Cooling prevents thermal runaway.
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Electrophile Introduction: Add NBS (2.1 eq) in five equal portions over 30 minutes. Causality: The slight 0.1 eq excess ensures complete conversion of the mono-brominated intermediate to the di-brominated product.
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Propagation: Remove the ice bath. Stir the reaction mixture at room temperature for 3 hours.
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Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 50% EtOAc/Hexanes). Self-Validation: The di-brominated product will elute significantly higher (higher Rf ) due to the lipophilic bromine atoms masking the polar imidazole core.
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Quenching: Add saturated aqueous sodium thiosulfate ( Na2S2O3 ). Causality: This instantly reduces any unreacted NBS or trace Br2 into inert bromide salts, halting the reaction precisely.
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Extraction & Workup: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo.
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Validation Checkpoint 2 (LC-MS): Analyze the crude solid via LC-MS. Self-Validation: Bromine has two stable isotopes ( 79Br and 81Br ) in a ~1:1 ratio. The mass spectrum MUST display a classic 1:2:1 isotopic triplet at m/z 267, 269, and 271 [M+H]+ . Observing this exact cluster confirms both the identity of the product and the absolute completion of the di-bromination.
Downstream Applications: API Development & Advanced Materials
The strategic value of 4,5-dibromo-2-propyl-1H-imidazole lies in its ability to act as a divergent node for complex molecule synthesis.
1. Kinase Inhibitors via Suzuki-Miyaura Coupling The 4,5-dibromoimidazole core is an ideal substrate for2[2]. Because the two bromines are electronically similar, exhaustive cross-coupling with an excess of aryl boronic acids yields symmetric 4,5-diaryl-2-propylimidazoles. By carefully controlling the catalyst and equivalents, chemists can synthesize highly specific trisubstituted imidazoles that fit perfectly into the ATP-binding pockets of target kinases[2].
2. Neurokinin-3 (NK-3) Receptor Modulators In the development of central nervous system (CNS) therapeutics, 3[3] is heavily utilized. Treating the dibromide with n-butyllithium (n-BuLi) at strictly -78 °C selectively lithiates the 4-position. Quenching this highly reactive organolithium intermediate with carbon dioxide ( CO2 ) affords 4-bromo-5-carboxy-2-propyl-1H-imidazole, a direct precursor to neurokinin-3 (NK-3) receptor carboxamide modulators[3].
3. Fluorescent BOPIM Dyes Beyond pharmaceuticals, brominated imidazoles are used to synthesize4[4]. The heavy-atom effect of the residual bromine substituents promotes intersystem crossing (ISC). This dramatically increases the Stokes shift and singlet oxygen generation efficiency, making these dyes highly valuable for photodynamic therapy and solid-state fluorescence imaging[4][5].
Visualizing the Synthetic and Application Workflow
Fig 1. Synthetic workflow and downstream applications of 4,5-dibromo-2-propyl-1H-imidazole.
References
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[1] Title: 1437312-20-3_4,5-dibromo-2-propyl-1H-imidazole - cas号查询. Source: chemsrc.com. URL:
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[4] Title: Synthesis and Characterization of Novel Fluorescent BOPIM Dyes with Large Stokes Shift. Source: researchgate.net. URL:
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[5] Title: Synthesis and Fluorescence Properties of Thiazole–Boron Complexes Bearing a β-Ketoiminate Ligand. Source: acs.org. URL:
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[3] Title: WO2005066137A1 - 2,5-diaryl-1h-imidazole-4-carboxamides as neurokinin-3 receptor modulators for the treatment of central nervous system and peripheral diseases. Source: google.com/patents. URL:
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[2] Title: Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. Source: acs.org. URL:
Sources
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